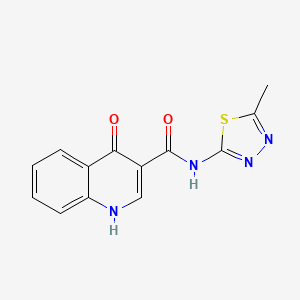

4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a hydroxy group at position 4 and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a 5-methyl-1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for its role in enhancing bioactivity and modulating physicochemical properties in medicinal chemistry.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-7-16-17-13(20-7)15-12(19)9-6-14-10-5-3-2-4-8(10)11(9)18/h2-6H,1H3,(H,14,18)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBNSWECOAEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid

The quinoline core is constructed via cyclization of anthranilic acid derivatives. A validated route begins with ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate , synthesized from anthranilic acid through a two-step C-acylation and cyclization sequence. Hydrolysis of the ester group under basic conditions (NaOH, EtOH/H₂O) yields the carboxylic acid.

Key Reaction :

$$

\text{Anthranilic acid} \xrightarrow[\text{DCC/HOBt}]{\text{Dimethyl malonate}} \text{Ethyl 4-hydroxyquinoline-3-carboxylate} \xrightarrow{\text{NaOH}} \text{4-Hydroxyquinoline-3-carboxylic acid}

$$

Yield: 68–72%.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 4-hydroxyquinoline-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF forms an active ester, which reacts with 5-methyl-1,3,4-thiadiazol-2-amine to yield the target compound.

Optimized Protocol :

Microwave-Assisted Synthesis

A green chemistry approach employs BiCl₃ (20 mol%) under microwave irradiation (100°C, 15 min) to accelerate the cyclocondensation of β-enaminones with diethyl malonate, though adaptation for carboxamide formation requires post-functionalization.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Thiosemicarbazide

Reaction of thiosemicarbazide with acetyl chloride in acetic acid forms 5-methyl-1,3,4-thiadiazol-2-amine via intramolecular cyclization.

Procedure :

$$

\text{Thiosemicarbazide} + \text{Acetyl chloride} \xrightarrow{\text{AcOH, Δ}} \text{5-Methyl-1,3,4-thiadiazol-2-amine}

$$

Yield: 80–85%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC/HOBt coupling | DMF, rt, 12 h | 65 | 98 |

| Microwave (BiCl₃) | 100°C, 15 min | 46 | 95 |

| HATU-mediated | CH₂Cl₂, 0°C, 2 h | 72 | 97 |

Green Chemistry Considerations

The use of BiCl₃ as a non-toxic Lewis acid reduces reaction times from hours to minutes under microwave irradiation, though yields remain moderate. Solvent-free conditions and recyclable catalysts are proposed for industrial scalability.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinoline-4-one derivatives.

Reduction: Formation of quinoline-3-amine derivatives.

Substitution: Formation of quinoline-4-alkoxy or quinoline-4-acyloxy derivatives.

Scientific Research Applications

4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function.

Modulating Receptor Activity: Interacting with cellular receptors and altering their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide with two classes of analogs: pyrazole carboxamides () and quinoline-3-carboxamide derivatives (). Key differences in substituents, synthesis, and properties are highlighted.

Key Observations :

- Synthesis : All analogs employ carboxamide coupling strategies, suggesting the target compound could be synthesized similarly with moderate yields (~60–70%) .

Physicochemical Properties

Key Observations :

- Melting Points : Pyrazole carboxamides show a wide range (123–183°C), influenced by substituent polarity and crystallinity. The target compound’s hydroxy and thiadiazole groups may increase melting points compared to adamantyl-substituted analogs .

- Spectral Signatures : Thiadiazole protons in the target compound would likely resonate downfield (δ 8–9 ppm) due to aromaticity, while the 5-methyl group would align with δ 2.6 ppm, as seen in pyrazole analogs .

Biological Activity

4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a quinoline core with a hydroxy group at the 4-position and a carboxamide group at the 3-position, which is further substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. The unique structural characteristics of this compound suggest diverse applications in medicinal chemistry, particularly in the fields of antimicrobial, antiviral, and anticancer research.

- Molecular Formula: C₁₄H₁₂N₄O₂S

- Molecular Weight: 300.34 g/mol

- CAS Number: 946204-07-5

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways.

- Nucleic Acid Interaction: It can bind to DNA or RNA, disrupting their functions.

- Receptor Modulation: The compound may interact with cellular receptors, altering signaling pathways essential for cell survival and proliferation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, one derivative demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values below 1 μg/mL. This suggests that modifications to the thiadiazole moiety can lead to compounds with improved efficacy against resistant strains .

Antiviral and Anticancer Properties

Studies have explored the anticancer potential of this compound against various cancer cell lines. For example:

- In vitro assays showed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

- Flow cytometry analyses revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner, with mechanisms involving increased expression of pro-apoptotic factors such as p53 and caspase activation .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-hydroxyquinoline-3-carboxamide | Lacks thiadiazole moiety | Different antibacterial properties |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline | Lacks hydroxy group | Varies in reactivity |

| 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline | Lacks methyl group | Influences biological properties |

The unique combination of functional groups in this compound contributes to its distinctive chemical and biological profiles.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Activity: A study synthesized various derivatives and tested them against S. aureus ATCC29213 and drug-resistant clinical isolates. One derivative showed a significant improvement over vancomycin in terms of antibacterial potency .

- Cytotoxicity Assessment: In vitro evaluations against multiple cancer cell lines demonstrated that certain derivatives had IC₅₀ values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Synthesize the quinoline-3-carboxamide core via condensation of 4-hydroxyquinoline-3-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine using coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, refluxing in ethanol with triethylamine as a base may improve cyclization efficiency .

- Step 3 : Monitor reaction progression via TLC or HPLC, and purify the product using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and quinoline moieties. Key signals include the hydroxy proton (δ ~12 ppm, broad) and thiadiazole methyl group (δ ~2.5 ppm, singlet) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₁N₄O₂S) with a precision of ±0.001 Da .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., between the hydroxy group and thiadiazole nitrogen) to confirm stereoelectronic properties .

Q. How can researchers design preliminary biological assays to evaluate its bioactivity?

- Methodology :

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 μM, using cisplatin as a positive control. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

Advanced Research Questions

Q. What strategies are recommended to investigate the compound’s mechanism of action in cancer models?

- Methodology :

- Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) using competitive binding assays (IC₅₀ determination) .

- Transcriptomic Analysis : Conduct RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle). Validate hits via qPCR .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with topoisomerase II) using AMBER or GROMACS to predict binding modes and residence times .

Q. How can structure-activity relationship (SAR) studies be structured to enhance potency and selectivity?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinoline 6-position to assess effects on cytotoxicity .

- Bioisosteric Replacement : Replace the thiadiazole ring with 1,2,4-triazole or oxadiazole to modulate solubility and target affinity .

- Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical interactions (e.g., hydrogen bonds with Thr83 of EGFR) .

Q. What computational approaches are suitable for predicting pharmacokinetic properties and toxicity?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Cross-validate with Ames test data .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

- Methodology :

- Dose Optimization : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to reconcile discrepancies between in vitro IC₅₀ and in vivo effective doses .

- Metabolite Identification : Use UPLC-QTOF-MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo activity .

- Statistical Reconciliation : Apply Bayesian meta-analysis to integrate heterogeneous datasets and identify confounding variables (e.g., serum protein binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.